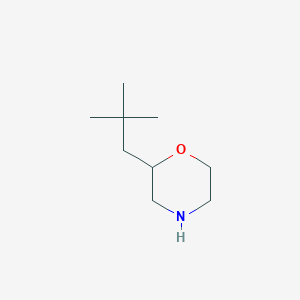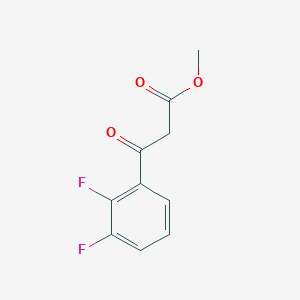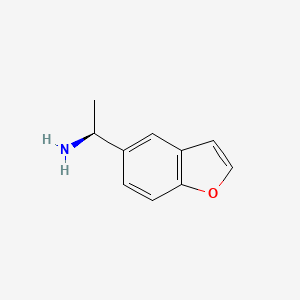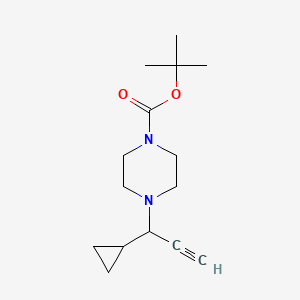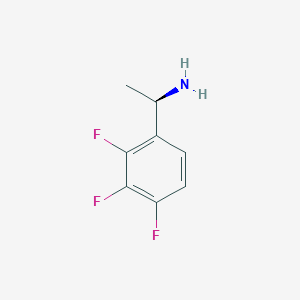![molecular formula C9H8F3N B13604963 3-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13604963.png)
3-[1-(Trifluoromethyl)cyclopropyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Trifluoromethyl)cyclopropyl]pyridine: is a compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(Trifluoromethyl)cyclopropyl]pyridine typically involves the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-[1-(Trifluoromethyl)cyclopropyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with different oxidation states, while substitution reactions can introduce various functional groups to the pyridine ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-[1-(Trifluoromethyl)cyclopropyl]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific properties and functions .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development .
Medicine: In medicine, this compound derivatives are explored for their therapeutic potential. The compound’s ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity .
Wirkmechanismus
The mechanism of action of 3-[1-(Trifluoromethyl)cyclopropyl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-(Trifluoromethyl)pyridine: This compound shares the trifluoromethyl group but lacks the cyclopropyl ring, resulting in different chemical properties and reactivity.
2-[1-(Trifluoromethyl)cyclopropyl]pyridine: Similar in structure but with the trifluoromethyl group attached at a different position, leading to variations in its chemical behavior.
Uniqueness: 3-[1-(Trifluoromethyl)cyclopropyl]pyridine is unique due to the combination of the trifluoromethyl group and the cyclopropyl ring attached to the pyridine ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C9H8F3N |
|---|---|
Molekulargewicht |
187.16 g/mol |
IUPAC-Name |
3-[1-(trifluoromethyl)cyclopropyl]pyridine |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)8(3-4-8)7-2-1-5-13-6-7/h1-2,5-6H,3-4H2 |
InChI-Schlüssel |
PZYIFZUBCGFMDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CN=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B13604889.png)
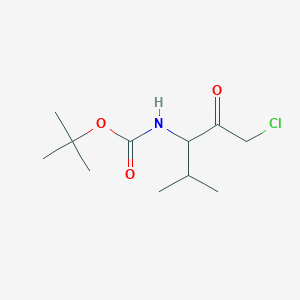
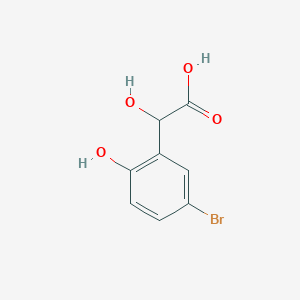
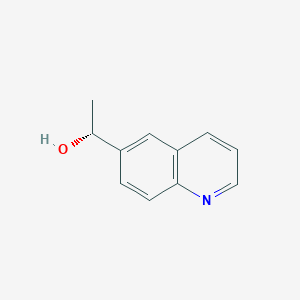
![tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13604899.png)
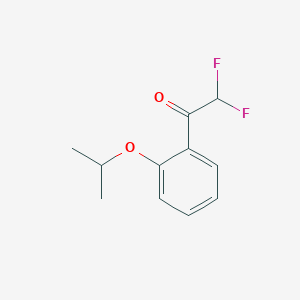
![5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide](/img/structure/B13604905.png)
